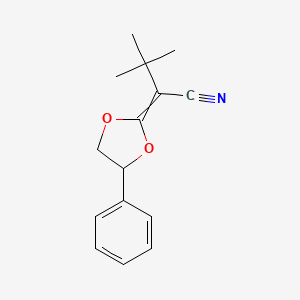
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile is an organic compound with a complex structure that includes a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,3-dioxolane-2-one with a suitable nitrile source in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The dioxolane ring may also contribute to its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A compound with a similar dioxolane ring but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with distinct chemical properties.
2,3-Isopropylidene-sn-glycerol: A related compound with a dioxolane ring and glycerol backbone.
Propiedades
Número CAS |
574743-30-9 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12(9-16)14-17-10-13(18-14)11-7-5-4-6-8-11/h4-8,13H,10H2,1-3H3 |
Clave InChI |
NSOQCYUFLVZZTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C1OCC(O1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


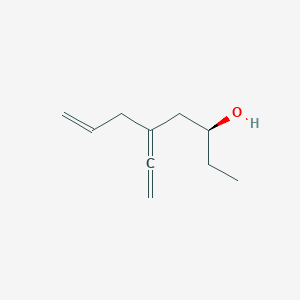
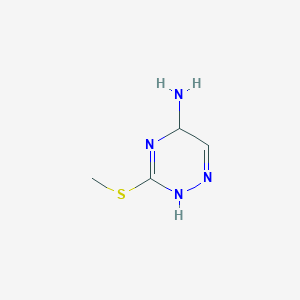
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
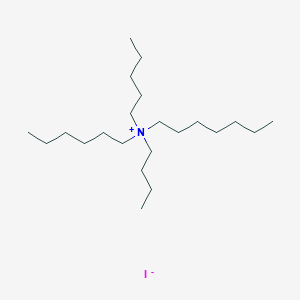
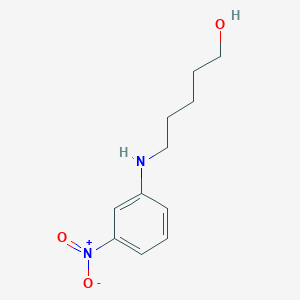
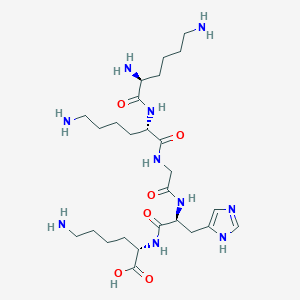
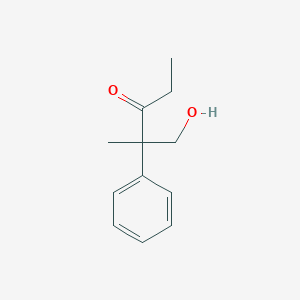
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
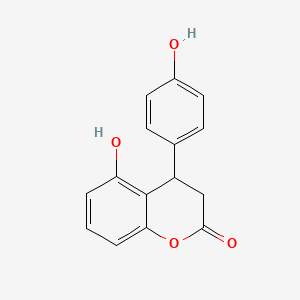
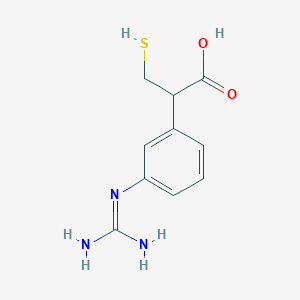
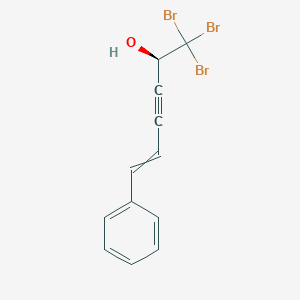
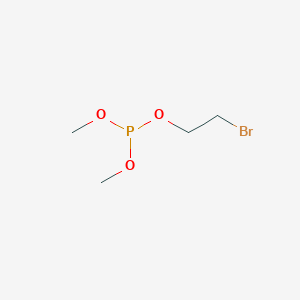
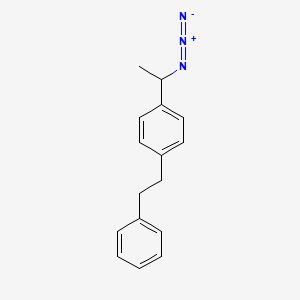
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
